sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate
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Overview
Description
Sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate, also known as dicyclohexyl sulfosuccinate sodium salt, is a chemical compound with the molecular formula C16H27NaO7S and a molecular weight of 386.43 g/mol . This compound is primarily used as a surfactant and emulsifying agent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate involves the esterification of butanedioic acid with cyclohexanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically include:
Esterification: Conducted under reflux with an acid catalyst such as sulfuric acid.
Sulfonation: Performed using chlorosulfonic acid or sulfur trioxide.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and stabilize colloidal systems . This property is crucial in its applications as a surfactant and emulsifying agent.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar emulsifying properties.
Sodium lauryl ether sulfate: Commonly used in personal care products for its foaming and cleansing abilities.
Sodium stearate: Used in soap production and as a surfactant in various formulations.
Uniqueness
Sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate is unique due to its specific molecular structure, which provides enhanced stability and emulsifying properties compared to other surfactants . Its ability to form stable emulsions makes it particularly valuable in industrial applications where long-term stability is required.
Properties
IUPAC Name |
sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELAIMNOXLAYRW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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